molecular formula C15H11Cl2N3O2 B8691573 4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one CAS No. 650577-31-4

4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one

Cat. No. B8691573
CAS RN: 650577-31-4
M. Wt: 336.2 g/mol
InChI Key: QZNJGYDZZZKADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one is a useful research compound. Its molecular formula is C15H11Cl2N3O2 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

650577-31-4

Product Name

4-(3,4-Dichloroanilino)-6-methoxyquinazolin-7(1H)-one

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11Cl2N3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

QZNJGYDZZZKADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6-(methyloxy)-7-[(phenylmethyl)oxy]quinazoline hydrochloride (22.91 g, 67.9 mmol) was suspended in isopropanol followed by addition of 3,4-dichloroaniline (13.2 g, 81.5 mmol) and concentrated aqueous hydrochloric acid (1 mL). The mixture was brought to reflux over 12 hours and diluted with ethyl ether (150 mL). The solid was collected by filtration, washed with additional ethyl ether and dried. The material was then taken into trifluoroacetic acid (150 mL) and brought to reflux over 1 hour. The solution was cooled to room temperature then concentrated in vacuo to give a crystalline residue. The residue was suspended in acetonitrile (100 mL) followed by addition of ethyl ether (100 mL). The solid was collected by filtration and washed with additional ethyl ether then dried in vacuo to give 4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol (21.49 g, 64% yield) as a tan solid. 1H NMR (400 MHz, d6-DMSO): 11.09 (br s, 1H), 8.87 (s, 1H), 8.07 (d, 1H), 8.00 (s, 1H), 7.23 (s, 1H), 3.98 (s, 3H); MS (EI) for C15H11N3O2Cl2: 337 (MH+).
Quantity
22.91 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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